5-Oxo Atorvastatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

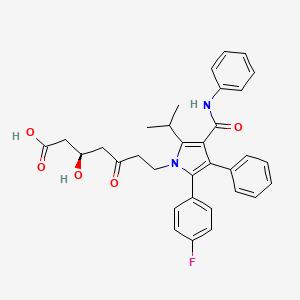

5-Oxo Atorvastatin is a compound with the molecular formula C33H33FN2O5 . It is related to Atorvastatin, a lipid-lowering drug widely used in the treatment of cardiovascular diseases . Atorvastatin belongs to a class of medications called HMG-CoA reductase inhibitors (statins). It works by slowing the production of cholesterol in the body to decrease the amount of cholesterol that may build up on the walls of the arteries and block blood flow to the heart, brain, and other parts of the body .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name: (3R)-7- [2- (4-fluorophenyl)-3-phenyl-4- (phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid . Its molecular weight is 556.6 g/mol .Scientific Research Applications

Antidepressant-like Effects : Atorvastatin has shown potential as an antidepressant-like agent in mice, dependent on the modulation of the serotonergic system (Ludka et al., 2014).

Allergic Airway Inflammation : It has been evaluated as a protective treatment for allergic airway diseases in a mice model, showing effectiveness in reducing inflammatory features (Abdel Rahman & Abdelmotelb, 2011).

Neuropathic Pain Management : Atorvastatin attenuates neuropathic pain in rats by down-regulating oxidative damage at various levels, suggesting its potential application in neuropathic pain management (Pathak et al., 2014).

Endothelial Senescence : It has shown effects on endothelial senescence in hyperlipidemic rats, involving mechanisms like down-regulation of miR-21-5p/203a-3p (Zhang et al., 2018).

Oxidative Stress in Endothelial Mitochondria : Atorvastatin was found to negatively impact respiratory function in isolated endothelial mitochondria, indicating a potential area of concern (Broniarek & Jarmuszkiewicz, 2018).

Chronic Asthma Management : A study suggested that atorvastatin could be beneficial for managing histological changes in chronic murine models of asthma (Fırıncı et al., 2014).

Protective Effects on Motor Neurons : Atorvastatin has shown protective effects against oxidative stress in motor neurons, indicating its potential use in conditions like amyotrophic lateral sclerosis (Lee et al., 2014).

Immunomodulatory Effects : It promotes a Th2 bias and reverses paralysis in models of central nervous system autoimmune disease, suggesting a role in immune modulation (Youssef et al., 2002).

Anti-thrombotic Effects : Unrelated to its lipid-lowering properties, atorvastatin has been shown to delay thrombus formation, an effect associated with enhanced expression of endothelial constitutive nitric oxide synthase (Gaddam et al., 2002).

Oxidative Stress and Inflammatory Injury : The drug has protective effects against oxygen-glucose deprivation-induced neuronal inflammatory injury, functioning through the TLR4/TRAF6/NF‑κB pathway (Han et al., 2018).

Mechanism of Action

Atorvastatin competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . By preventing the conversion of HMG-CoA to mevalonate, statin medications decrease cholesterol production in the liver. Atorvastatin also increases the number of LDL receptors on the surface of hepatic cells .

Future Directions

The use of statins, including Atorvastatin, in patients with chronic liver disease and cirrhosis is an area of ongoing research . There is potential for statins to have a positive impact on chronic liver disease and cirrhosis, and further large-scale prospective interventional randomized control trials are needed to better evaluate this association .

Properties

IUPAC Name |

(3R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3-hydroxy-5-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,27,38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWOZSQQGYAAGY-HHHXNRCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(=O)CC(CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CCC(=O)C[C@H](CC(=O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-82-6 |

Source

|

| Record name | 5-Oxo Atorvastatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8YR784FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-9-{(1S,3R,4S)-3-[(benzyloxy)methyl]-4-[dimethyl(phenyl)silyl]-2-methylidenecyclopentyl}-9H-purin-6(1H)-one](/img/structure/B601538.png)

![[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl] (2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B601555.png)